1H-imidazole-1-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

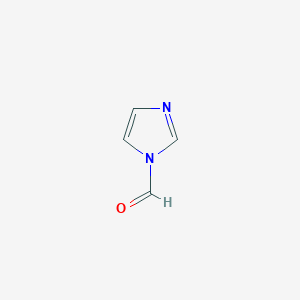

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imidazole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECWGJPSXHFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454511 | |

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-61-3 | |

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution in Chemical Research

The story of 1H-imidazole-1-carboxaldehyde is intrinsically linked to the discovery and exploration of its parent molecule, imidazole (B134444). The journey began in 1858 when German chemist Heinrich Debus first synthesized imidazole, which he originally named glyoxaline, through the condensation of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). ijsrtjournal.comwikipedia.orgbiotechjournal.in This initial synthesis, though yielding modest amounts, laid the foundational groundwork for the creation of a vast family of C-substituted imidazoles. wikipedia.org

The subsequent evolution in the field saw the development of numerous synthetic methodologies for the imidazole scaffold, including the Debus-Radziszewski, Wallach, and Van Leusen reactions, which allowed for greater efficiency and structural diversity. irjmets.com The specific focus on imidazole aldehydes, such as this compound, emerged as researchers recognized the synthetic utility of introducing a formyl group. This functional group serves as a versatile handle for constructing more complex molecular architectures.

The development of formylating agents was a crucial step that enabled the synthesis and widespread use of compounds like this compound. It is utilized in organic synthesis as a formylating agent, for instance, in the preparation of N-formylmethionylated peptidyl-tRNA mimics. acs.orgnih.gov Its role as a stable and reactive intermediate has made it a subject of study and a key component in the synthesis of a variety of biologically active molecules and functional materials. chemimpex.com

Role of Imidazole Derivatives in Scientific Advancement

Regioselective Synthesis Strategies for Imidazole Carboxaldehydes

The selective synthesis of a particular imidazole carboxaldehyde isomer is crucial for its application as a building block. Different strategies have been developed to control the position of the formyl group on the imidazole ring.

One notable method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes involves the highly regioselective reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. acs.orgnih.gov This approach yields 1,2,5-trisubstituted imidazoles with high regioselectivity, with isomer ratios of 1,2,5- to 1,2,4-imidazolecarboxaldehydes ranging from 85:15 to a completely selective 100:0. acs.orgnih.gov This strategy was instrumental in the development of the angiotensin II receptor antagonist, Eprosartan. acs.orgnih.gov

The synthesis of 1H-imidazole-4-carboxaldehyde can be achieved through several routes. One method involves the oxidation of 4-hydroxymethylimidazole using manganese dioxide. guidechem.com Another approach starts from 4-bromo-1H-imidazole, which is treated with isopropylmagnesium chloride and then n-butyllithium, followed by quenching with dimethylformamide (DMF) to yield the desired product. chemicalbook.com A rearrangement of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to the more stable 4-carboxaldehyde isomer has also been reported, which proceeds slowly at room temperature or more rapidly in the presence of triethylamine. wiley.com

For the synthesis of imidazole-2-carboxaldehydes, methods include the oxidation of the corresponding alcohol with manganese dioxide and the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org Lithiation of a protected imidazole at the 2-position followed by formylation is another common strategy. orgsyn.org For instance, lithiation of 1-(dimethylsulfamoyl)imidazole with n-butyllithium and subsequent reaction with DMF yields 1-(dimethylsulfamoyl)-2-imidazolecarboxaldehyde. wiley.com

The Vilsmeier-Haack reaction, which uses a reagent typically formed from phosphorus oxychloride (POCl₃) and DMF, is a classic method for formylating electron-rich heterocycles like imidazoles. mdpi.comthieme-connect.comwikipedia.org This reaction can be used to synthesize various imidazole carboxaldehyde derivatives. mdpi.comnih.gov For example, reacting 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent can produce 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes. thieme-connect.com

Sequential halogen-metal exchange has also been employed for the regioselective functionalization of multi-halo-imidazoles to introduce a carboxaldehyde group at a specific position. tandfonline.comacs.org

| Target Isomer | Precursor | Reagents | Key Features | Yield | Citations |

| 1,2,5-Trisubstituted Imidazole-5-carboxaldehyde | N-monosubstituted amidine, 2-halo-3-alkoxy-2-propenal | Base | Highly regioselective | Good | acs.orgnih.gov |

| 1H-Imidazole-4-carboxaldehyde | 1,4-Hydroxymethylimidazole | Manganese dioxide, Methanol (B129727) | Oxidation of primary alcohol | 88% | guidechem.com |

| 1H-Imidazole-4-carboxaldehyde | 4-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, DMF | Halogen-metal exchange followed by formylation | 85% | chemicalbook.com |

| 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde | 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde | Triethylamine, THF | Base-catalyzed rearrangement | 68% | wiley.com |

| Imidazole-2-carboxaldehyde | 2-(Hydroxymethyl)imidazole | Manganese dioxide | Oxidation | Good | orgsyn.org |

| 1-(dimethylsulfamoyl)-2-imidazolecarboxaldehyde | 1-(dimethylsulfamoyl)imidazole | n-BuLi, DMF | Directed ortho-metalation and formylation | 19% | wiley.com |

Catalytic Approaches in Imidazole Carboxaldehyde Formation

Catalysis offers efficient and selective pathways for synthesizing imidazole carboxaldehydes, with both metal-based and metal-free systems being employed.

Transition metal catalysts, particularly palladium, are pivotal in modern organic synthesis for forming C-C and C-N bonds necessary for the imidazole scaffold. A palladium-catalyzed tandem reaction has been developed to synthesize polysubstituted imidazoles from aryl iodides, imines, and carbon monoxide (CO). researchgate.netrsc.orgmcgill.ca This process involves the catalytic carbonylation of the aryl halide, which then reacts with imines to form 1,3-dipolar intermediates that undergo cycloaddition to build the imidazole ring. researchgate.netrsc.org This method allows for the assembly of the aryl-imidazole bond and the heterocycle simultaneously, with independent control over the substituents. rsc.orgmcgill.ca

Nickel-catalyzed reactions have also emerged for carbonylation processes. nih.gov For instance, nickel catalysts paired with imidazole-derived carbenes can promote the carbonylation of esters. nih.gov While not directly forming an imidazole carboxaldehyde, this demonstrates the utility of imidazole-based ligands in nickel catalysis for carbonylation, a key step in many formylation reactions. nih.gov Furthermore, nickel catalysis has been used for the acylation of aryl bromides with acyl imidazoles, showcasing a method where an imidazole derivative activates a carboxylic acid for cross-coupling. chemrxiv.org

Copper-catalyzed reactions are also significant, particularly in denitrogenative transformations leading to imidazoles. nih.gov

Organocatalysis provides a metal-free alternative for imidazole synthesis. A one-pot synthesis of substituted imidazoles utilizes a thiazolium catalyst. acs.orgnih.govcapes.gov.br In this methodology, the thiazolium catalyst promotes the addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate in situ. acs.orgnih.gov This intermediate then undergoes cyclization with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) to form the imidazole ring. acs.org This approach allows for easy variation of the substituents on the final imidazole product. acs.org

Imidazole itself can act as an organocatalyst in multicomponent reactions to generate diverse heterocyclic structures. rsc.orgias.ac.in It can facilitate the Knoevenagel condensation between aldehydes and active methylene (B1212753) compounds, with the resulting product undergoing further reactions to build complex molecules. rsc.org While these specific examples may not directly yield imidazole carboxaldehydes, they highlight the catalytic role of the imidazole moiety in facilitating key bond-forming reactions under mild, often neutral, conditions. rsc.orgias.ac.in

| Catalysis Type | Catalyst | Reaction | Key Features | Citations |

| Metal-Catalysis | Palladium (e.g., Pd(PtBu₃)₂) | Carbonylative coupling of aryl halides, imines, and CO | Tandem catalytic route to polysubstituted imidazoles | researchgate.netrsc.orgmcgill.ca |

| Metal-Catalysis | Nickel with Imidazole-derived carbenes | Ester Carbonylation | Use of abundant metal for carbonylation | nih.gov |

| Organocatalysis | Thiazolium salt | Aldehyde addition to acyl imine, then cyclization | One-pot synthesis of substituted imidazoles from aldehydes | acs.orgnih.govcapes.gov.br |

| Organocatalysis | Imidazole | Multicomponent reactions (e.g., Knoevenagel) | Acts as a base catalyst for C-C bond formation | rsc.orgias.ac.in |

Multicomponent Reactions Leading to Imidazole Carboxaldehyde Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to create complex products, such as imidazole carboxaldehydes. researchgate.net

The Debus-Radziszewski imidazole synthesis is a classic MCR that forms imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org This method is used commercially and involves the condensation of the components to form the imidazole ring. wikipedia.org A modification of this reaction, replacing ammonia with a primary amine, can be used to produce N-substituted imidazoles. wikipedia.org

More contemporary MCRs have been developed for greater flexibility. For instance, diversely functionalized imidazole-4-carboxylates (which can be precursors to carboxaldehydes) have been synthesized via a microwave-assisted, one-pot procedure. nih.gov This reaction involves 1,2-diaza-1,3-dienes, primary amines, and aldehydes, showcasing a multicomponent approach where all reagents can be mixed from the start. nih.gov

Another powerful MCR is the van Leusen imidazole synthesis, which uses an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). nih.gov This three-component reaction is a versatile method for creating a variety of substituted imidazoles. nih.gov

Imidazole itself can serve as an organocatalyst to facilitate multicomponent reactions that produce highly functionalized heterocycles. rsc.org For example, the reaction of an aldehyde, malononitrile, and a nucleophile like a naphthol can be catalyzed by imidazole to create complex molecular scaffolds in an atom-economical fashion. rsc.org

Denitrogenative Transformations in Imidazole Ring Formation

Denitrogenative transformations offer a unique pathway to the imidazole core, typically involving the extrusion of a dinitrogen molecule (N₂) from a nitrogen-rich precursor. A prominent example is the acid-mediated or metal-free denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles. rsc.orgrsc.org In this reaction, a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) promotes the transformation of the triazole in the presence of a nitrile, which becomes incorporated into the final imidazole product. rsc.orgrsc.org This method tolerates a broad range of functional groups. rsc.orgrsc.org

An efficient synthesis of 2-substituted 1H-imidazole derivatives has been developed based on the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.gov The process involves an intramolecular cyclization followed by the opening of the triazole ring and insertion of an in situ generated carbene intermediate. mdpi.comnih.gov

Copper catalysis has also been employed in the denitrogenative transannulation of pyridotriazoles with amines or amino acids to synthesize imidazo[1,5-a]pyridines, which are fused imidazole derivatives. nih.gov

| Precursor | Reagents/Catalyst | Key Transformation | Product Type | Citations |

| N-sulfonyl-1,2,3-triazole | BF₃·Et₂O, Nitrile | Denitrogenative transannulation | Functionalized imidazoles | rsc.orgrsc.org |

| 5-Amino-1,2,3-triazole | Acid (e.g., HCl), Alcohol | Denitrogenative transformation and carbene insertion | 2-substituted 1H-imidazoles | mdpi.comnih.gov |

| Pyridotriazole | Copper catalyst, Amine | Denitrogenative transannulation | Imidazo[1,5-a]pyridines | nih.gov |

Functionalization Reactions of the Imidazole Core and Carboxaldehyde Group

Once an imidazole carboxaldehyde is synthesized, both the heterocyclic core and the aldehyde functional group can be further modified to create a diverse range of derivatives.

The aldehyde group is highly reactive and serves as a valuable handle for further transformations. It can be oxidized to a carboxylic acid using agents like potassium permanganate (B83412) (KMnO₄). Conversely, the aldehyde can be involved in condensation reactions, for example, with 2-aminobenzothiazole (B30445) to form Schiff base ligands, which can then be used to create metal complexes. ijpcbs.com The reactivity of the aldehyde group in imidazole-carboxaldehydes towards nucleophilic addition of water or alcohols to form gem-diols or hemiacetals has also been studied, with the position of the aldehyde group on the ring influencing its reactivity. researchgate.net

The imidazole ring itself, particularly the N-H proton, can be readily functionalized. For example, the N-1 atom of 4-methyl-1H-imidazole-5-carbaldehyde can be alkylated using reagents like methyl iodide in the presence of a base such as sodium hydride (NaH). dergipark.org.tr It is also possible to methylate both nitrogen atoms to form a reactive imidazolium (B1220033) salt, which can serve as a precursor for other derivatives. dergipark.org.tr

The synthesis of 2-butyl-4-iodoimidazole-5-carboxaldehyde highlights a versatile intermediate where both the aldehyde and the iodo-substituent can be manipulated. tandfonline.comtandfonline.com The iodo group can participate in halogen-metal exchange reactions, allowing for the introduction of various other functional groups at the 4-position. tandfonline.comtandfonline.com

Sustainable and Green Chemistry Paradigms in Synthesis

The development of synthetic methodologies for this compound and related imidazole carboxaldehydes is increasingly guided by the principles of green and sustainable chemistry. These paradigms prioritize the reduction of hazardous substances, the use of renewable resources, energy efficiency, and waste minimization. Researchers are actively exploring alternative solvents, innovative catalytic systems, and energy-efficient reaction conditions to create more environmentally benign synthetic routes.

A significant focus in greening the synthesis of imidazole-based compounds is the replacement of conventional, hazardous solvents with more sustainable alternatives. A notable example is in the synthesis of zeolitic imidazolate framework-90 (ZIF-90), which utilizes imidazole-2-carboxaldehyde as an organic linker. Traditionally, dimethylformamide (DMF) is used as the solvent in this process. However, studies have demonstrated the successful substitution of DMF with bio-based aprotic dipolar solvents. mdpi.com Specifically, γ-valerolactone (GVL) and Cyrene™ have been identified as effective green alternatives that can yield ZIF-90 with preserved crystallinity and porosity. mdpi.com While the lower solubility of imidazole-2-carboxaldehyde in these green solvents required a slight modification, such as extending the reaction time, the process successfully avoids the toxicity associated with DMF. mdpi.com

Table 1: Comparison of Solvents in ZIF-90 Synthesis Using Imidazole-2-carboxaldehyde

| Solvent System | Linker | Key Findings | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Imidazole-2-carboxaldehyde | Conventional solvent, effective but with toxicity concerns. | mdpi.com |

| γ-Valerolactone (GVL) | Imidazole-2-carboxaldehyde | Successful replacement for DMF, biodegradable, and non-toxic. Resulted in material with preserved crystallinity and porosity. | mdpi.com |

| Cyrene™ | Imidazole-2-carboxaldehyde | Successful replacement for DMF. Product showed reduced porosity after activation compared to GVL. | mdpi.com |

| GVL:Methanol (1:1) | Imidazole-2-carboxaldehyde | Achieved complete dissolution of the linker at room temperature, simplifying the procedure. | mdpi.com |

Another cornerstone of green synthesis is the use of biocatalysts, which operate under mild conditions and offer high selectivity. Fruit juices, such as those from Citrus limon L. (lemon), Vitis vinifera L. (grape), and Cocos nucifera L. (coconut), have been employed as natural, acidic biocatalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. tandfonline.comtandfonline.com This approach leverages the acidic nature of the juices to catalyze the condensation of aldehydes, benzil, and ammonium acetate, offering an eco-friendly and efficient protocol. tandfonline.com Beyond crude natural products, isolated enzymes like porcine pancreatic lipase (B570770) (PPL) have been utilized to catalyze the formation of imidazole-fused heterocycles in ethanol (B145695) at moderate temperatures (30 °C), showcasing a highly selective and efficient method. rsc.org

The development of heterogeneous and reusable catalysts is crucial for sustainable chemical processes as it simplifies product purification and minimizes catalyst waste. A variety of such systems have been applied to the synthesis of formylimidazoles and related structures.

One-Pot Synthesis of 2-Substituted 4-Formylimidazoles : An environmentally friendly, one-pot synthesis uses Raney nickel as a catalyst for the hydrogenation of 4-acylaminoisoxazoles in ethanol, followed by base-promoted recyclization to yield 2-substituted 4-formylimidazoles in high yields. thieme-connect.comthieme-connect.com This method is highly efficient and eco-friendly. thieme-connect.com

Magnetic Nanoparticle Catalysts : A magnetic, bio-based catalyst, Fe3O4@FU (fucoidan-coated magnetite nanoparticles), has been used for the synthesis of tri- and tetra-substituted imidazoles. nih.gov The reaction proceeds in ethanol, and the catalyst can be easily recovered using a magnet and reused multiple times, highlighting features of environmental friendliness and chromatography-free purification. nih.gov

Metal-Organic Frameworks (MOFs) : MIL-101(Cr) has been demonstrated as an efficient, heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate under solvent-free conditions. mdpi.com

Ionic Liquids (ILs) : Ionic liquids are increasingly used as green catalysts and solvents. tandfonline.com For instance, 1-methylimidazolium (B8483265) trifluoroacetate (B77799) ([HMIM]TFA) has been used to catalyze the synthesis of 2-alkyl- and 2-aryl-4,5-diphenyl-1H-imidazoles in water, allowing the product to be isolated simply by filtration. researchgate.net

Table 2: Examples of Green Catalytic Systems for Imidazole Synthesis

| Catalyst | Substrates | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Raney Nickel | 4-Acylaminoisoxazoles | Ethanol, H₂, NaOH | High efficiency, eco-friendly, one-pot synthesis of 4-formylimidazoles. | thieme-connect.comthieme-connect.com |

| Citrus limon L. juice | Aldehydes, Benzil, Ammonium Acetate | Eco-friendly, biocatalyst. | Cheap, no toxic solvents, excellent yields. | tandfonline.comtandfonline.com |

| Fe₃O₄@FU (Fucoidan) | Benzil, Aldehydes, NH₄OAc, Amines | Ethanol, Reflux | Bio-based, magnetically reusable catalyst, short reaction times. | nih.gov |

| MIL-101(Cr) | Benzil, Aromatic Aldehydes, NH₄OAc | 120 °C, Solvent-free | Heterogeneous, reusable catalyst, high yields. | mdpi.com |

| [HMIM]TFA (Ionic Liquid) | Benzil, Aldehydes, Ammonium Acetate | Water | Green solvent, simple filtration workup, high yields. | researchgate.net |

| CoFe₂O₄ NPs | Diketone, Aldehyde, Ammonium Acetate | Ultrasonic Irradiation | Paramagnetic nanocatalyst, rapid reaction (20 min), high yields (up to 95%). | mdpi.com |

Mechanistic Insights into the Reactivity of 1h Imidazole 1 Carboxaldehyde

Reaction Pathways of the Aldehyde Functionality

The aldehyde group attached to the N-1 position of the imidazole (B134444) ring is the primary site for a variety of chemical transformations. Its reactivity is modulated by the electron-withdrawing nature of the imidazole ring it is attached to.

The carbonyl carbon of the aldehyde group in 1H-imidazole-1-carboxaldehyde is electrophilic and serves as a target for nucleophiles. In a nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product. The imidazole ring, being attached to the nitrogen of the amide-like structure (N-formyl), acts as an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles such as organometallic reagents (e.g., Grignard reagents), cyanide ions, and enolates.

This compound readily participates in condensation reactions, which involve the initial nucleophilic addition to the carbonyl group followed by a dehydration step. A common example is the formation of imines (Schiff bases) through reaction with primary amines. In this process, the amine nitrogen acts as the nucleophile, adding to the aldehyde carbon to form a carbinolamine intermediate, which subsequently loses a molecule of water to form the C=N double bond of the imine.

Another important class of condensation reactions includes those with activated methylene (B1212753) compounds, such as in the Knoevenagel condensation, or with phosphorus ylides in the Wittig reaction. These reactions are fundamental in carbon-carbon bond formation, allowing for the extension of the carbon skeleton and the synthesis of various substituted alkenes. For instance, new imidazole-derived thiosemicarbazones and hydrazones can be prepared by the condensation of imidazole carboxaldehydes with a thiosemicarbazide (B42300) or a hydrazide nih.gov.

In the presence of water or alcohols, aldehydes can exist in equilibrium with their hydrated forms (gem-diols) or hemiacetals, respectively. This reaction is a nucleophilic addition where water or alcohol acts as the nucleophile. Studies utilizing Nuclear Magnetic Resonance (NMR) have shown that the position of the carboxaldehyde group on the imidazole ring has a significant effect on the extent of this reaction. nih.govnih.gov

Research comparing imidazolecarboxaldehyde isomers reveals that this compound is less reactive towards the nucleophilic addition of water and methanol (B129727) compared to its 2- and 4-isomers. nih.govresearchgate.net The formation of gem-diols and hemiacetals is favored in protic solvents. nih.gov For instance, in deuterated methanol (CD₃OD), the 2- and 4-pyridinecarboxaldehyde (B46228) isomers show a much higher percentage of hemiacetal formation compared to gem-diol formation in water (D₂O). nih.gov While specific quantitative data for this compound is less detailed in direct comparisons, studies consistently find it less reactive in these transformations than other isomers where the aldehyde is directly attached to a ring carbon. nih.govresearchgate.net The stability of gem-diol forms in imidazolecarboxaldehyde isomers has been studied, indicating that the position of the carbonyl group is a primary factor governing hydration. conicet.gov.ar

| Compound | Solvent | Product | Extent of Formation (%) | Reference |

|---|---|---|---|---|

| 2-Imidazolecarboxaldehyde | D₂O | Gem-diol | 100 | conicet.gov.ar |

| 4(5)-Imidazolecarboxaldehyde | D₂O | Gem-diol | 5 | conicet.gov.ar |

| 2-Pyridinecarboxaldehyde | CD₃OD | Hemiacetal | High | nih.gov |

| 4-Pyridinecarboxaldehyde | CD₃OD | Hemiacetal | High | nih.gov |

| Imidazolecarboxaldehydes (general) | Protic Solvents | Gem-diol/Hemiacetal | Favored | nih.govnih.gov |

Imidazole Ring Reactivity and Substituent Effects

The imidazole ring is an aromatic heterocycle that can undergo electrophilic substitution. globalresearchonline.net However, the reactivity of the ring in this compound is profoundly influenced by the N-1 carboxaldehyde group. This group functions as a strong electron-withdrawing substituent due to the resonance effect, pulling electron density from the imidazole ring towards the formyl oxygen.

This deactivation significantly reduces the ring's susceptibility to electrophilic attack compared to unsubstituted imidazole. Electrophilic substitution, which typically occurs at the C-4 or C-5 positions in activated imidazoles, is much less favorable in this case. globalresearchonline.net Conversely, the electron-deficient nature of the ring could theoretically increase its reactivity towards nucleophilic aromatic substitution, although such reactions are generally less common for the imidazole nucleus unless other strongly activating groups are present. globalresearchonline.net The presence of substituents on the imidazole ring can further modulate this reactivity through inductive and resonance effects. nih.gov

Theoretical and Experimental Mechanistic Elucidation Studies

The mechanisms of reactions involving imidazole aldehydes have been investigated through both experimental and theoretical methods. organic-chemistry.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for studying the dynamics of these reactions in solution. nih.govnih.gov For example, ¹H NMR has been used to determine the equilibrium position between the aldehyde, its corresponding gem-diol, and hemiacetal forms in various solvents by integrating the respective proton signals. nih.gov Solid-state NMR has also been employed to study the stability of gem-diol forms in crystalline imidazole derivatives. conicet.gov.arresearchgate.net

Theoretical calculations, such as those using G3 and G4 methods, have been applied to determine the standard molar enthalpies of formation for compounds like imidazole-2-carboxaldehyde in the gas phase. researchgate.net These computational studies provide crucial thermodynamic data that helps in understanding the stability of the molecules and the energetics of their reaction pathways. By comparing experimental data with computational models, a deeper mechanistic understanding of the reactivity, substituent effects, and the stability of intermediates can be achieved. nih.govresearchgate.net Such combined studies have been crucial in explaining, for instance, why the 2- and 4-carboxaldehyde isomers of imidazole are more prone to hydration than the 1-carboxaldehyde isomer. researchgate.net

Strategic Applications of 1h Imidazole 1 Carboxaldehyde As a Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

1H-imidazole-1-carboxaldehyde and related N-acyl imidazoles serve as effective carbonyl sources in cyclization reactions to form new heterocyclic systems. Research has demonstrated that N-formyl heterocycles can be successfully employed as reagents in the synthesis of benzimidazoles and quinazolinones. rsc.orgnih.gov In these reactions, the N-formyl group acts as a C1 building block, which is transferred to a suitable substrate to construct the new ring system.

For instance, the reaction with ortho-phenylenediamines provides a direct route to benzimidazole (B57391) derivatives, which are important structural motifs in many pharmaceutical compounds. rsc.org This transformation highlights the utility of this compound as a stable and reactive precursor for generating other valuable heterocyclic scaffolds. The operational simplicity and the avoidance of harsh or metallic reagents make this an attractive synthetic strategy. nih.gov

Table 1: Synthesis of Benzimidazole from an N-Formyl Heterocycle

This table illustrates the role of an N-formyl heterocycle as a carbonyl source in the synthesis of benzimidazole derivatives, a reaction analogous to those involving this compound.

| Reactant 1 | Reactant 2 | Product | Key Transformation | Source(s) |

| o-Phenylenediamine (B120857) | N-Formyl Imide | Benzimidazole | Cyclocondensation | rsc.org, nih.gov |

| Substituted o-Phenylenediamine | N-Formyl Imide | Substituted Benzimidazole | Cyclocondensation | rsc.org, nih.gov |

Role in the Construction of Complex Molecular Architectures

The chemical reactivity of this compound makes it a valuable intermediate for building complex molecular architectures. chemimpex.com The aldehyde functional group is susceptible to nucleophilic attack and can participate in various carbon-carbon bond-forming reactions. This allows chemists to elaborate on the molecular structure, adding complexity and functionality in a controlled manner.

Key reactions enabling the construction of larger molecules include:

Nucleophilic Addition: The electrophilic carbon of the formyl group readily reacts with nucleophiles such as Grignard reagents or organolithium compounds. This process allows for the extension of carbon chains and the introduction of new substituents.

Condensation Reactions: this compound can undergo condensation reactions with activated methylene (B1212753) compounds, such as in Knoevenagel or aldol-type condensations, to form larger, more functionalized products.

Wittig-type Reactions: Reaction with phosphorus ylides provides a pathway to introduce carbon-carbon double bonds, effectively linking the imidazole-derived formyl carbon to other molecular fragments.

Through these and other transformations, this compound serves as a linchpin, enabling the assembly of elaborate structures that are often targets in pharmaceutical and materials science research. chemimpex.com

Utilization in Imidazole (B134444) Derivative Synthesis for Specific Applications

This compound is a cornerstone in the synthesis of a multitude of imidazole derivatives designed for specific, high-value applications. chemimpex.com It is particularly recognized as an essential building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com Its primary role in this context is often as a formylating agent, where it efficiently transfers a formyl group (-CHO) to a substrate, such as an amine or an alcohol.

This N-formylation of primary and secondary amines is a notable application, yielding N-formamides under mild, often metal-free conditions. rsc.orgnih.gov These formamide (B127407) products are themselves important intermediates in organic synthesis and are found in numerous biologically active molecules. chemimpex.com The ability to facilitate the creation of imidazole-containing compounds is crucial in drug discovery, where the imidazole ring is a common feature in antifungal and antibacterial agents. chemimpex.com

Table 2: Representative N-Formylation of Amines

This interactive table showcases the utility of N-formyl heterocycles in the synthesis of N-formamides from various primary and secondary amines.

| Amine Substrate | Reagent | Product | Application of Product | Source(s) |

| Primary Aliphatic Amine | N-Formyl Imide | N-alkylformamide | Synthetic Intermediate | rsc.org, nih.gov |

| Secondary Aliphatic Amine | N-Formyl Imide | N,N-dialkylformamide | Synthetic Intermediate | rsc.org, nih.gov |

| Primary Aromatic Amine | N-Formyl Imide | N-arylformamide | Pharmaceutical Precursor | rsc.org, nih.gov |

| Secondary Aromatic Amine | N-Formyl Imide | N-alkyl-N-arylformamide | Pharmaceutical Precursor | rsc.org, nih.gov |

Research in Medicinal and Biological Chemistry Involving 1h Imidazole 1 Carboxaldehyde Derivatives

Development of Antimicrobial and Antifungal Agents

Derivatives of 1H-imidazole-1-carboxaldehyde are a cornerstone in the search for new antimicrobial and antifungal compounds. The imidazole (B134444) nucleus is a well-known pharmacophore in many existing antifungal drugs. nih.gov Researchers have explored various structural modifications of this core to enhance its efficacy against a range of pathogens.

One area of investigation involves the synthesis of imidazole-derived thiosemicarbazones and hydrazones. These compounds have been prepared through the condensation of imidazole carboxaldehydes with thiosemicarbazide (B42300) or hydrazide. nih.gov For instance, 4(5)-imidazolecarboxaldehyde thiosemicarbazone (ImT) and 4-(1H-imidazole-1-yl)benzaldehyde thiosemicarbazone (4ImBzT) have shown high and selective activity against Cladosporium cladosporioides. nih.gov Furthermore, certain imidazolecarboxaldehyde benzoyl hydrazones have demonstrated significant activity against Candida glabrata, in some cases exceeding the efficacy of the reference compound nystatin. nih.gov

The synthesis of novel 1H-1,2,3-triazole and carboxylate analogues of metronidazole, a well-known antimicrobial agent, has also been a fruitful area of research. These derivatives have shown enhanced inhibition of both fungal and bacterial growth compared to the parent compound. beilstein-journals.org Specifically, certain triazole and carboxylate derivatives displayed excellent antimicrobial activity. beilstein-journals.org

The combination of the imidazole moiety with other heterocyclic systems, such as indole, has been explored to create hybrid molecules with synergistic or enhanced antimicrobial effects. nih.gov The rationale is that the combination of these two biologically active scaffolds could lead to compounds with a broader spectrum of activity. nih.gov Studies have shown that some of these hybrid compounds exhibit high activity against C. albicans. nih.gov

Below is a table summarizing the antimicrobial and antifungal activities of selected this compound derivatives.

| Compound Type | Derivative Examples | Target Organism(s) | Key Findings |

| Thiosemicarbazones | 4(5)-imidazolecarboxaldehyde thiosemicarbazone (ImT), 4-(1H-imidazole-1-yl)benzaldehyde thiosemicabazone (4ImBzT) | Cladosporium cladosporioides | Highly and selectively active. nih.gov |

| Hydrazones | 4(5)-imidazolecarboxaldehyde benzoyl hydrazone derivatives | Candida glabrata, C. cladosporioides | In many cases, activity was superior to nystatin. nih.gov |

| Metronidazole Analogues | 1H-1,2,3-triazole and carboxylate derivatives | Fungi and Bacteria | Showed higher inhibition rates of fungal and bacterial growths when compared to metronidazole. beilstein-journals.org |

| Indole-imidazole Hybrids | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | C. albicans | Ten compounds were found to have high activity. nih.gov |

Investigations into Anticancer and Antitumor Activities

The imidazole ring is a key structural component in several established anticancer drugs, which has motivated extensive research into novel imidazole-containing compounds as potential antitumor agents. nih.gov Derivatives of this compound have been a focal point of these investigations, with studies exploring their mechanisms of action and structure-activity relationships.

Research has shown that imidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis. amazonaws.com For example, some imidazole-based compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov

A series of 1-substituted-2-aryl imidazoles, which can be synthesized from precursors related to this compound, were evaluated for their antiproliferative activity against a panel of cancer cell lines. nih.gov Many of these compounds, particularly those with an aromatic ring on the imidazole nitrogen, displayed potent activities with IC50 values in the nanomolar range against cell lines such as HCT-15, HT29, HeLa, and MDA-MB-468. nih.gov

Furthermore, novel bis-benzimidazole derivatives have been designed and synthesized, showing significant growth inhibition against a panel of 60 human cancer cell lines. acs.org Some of these compounds were found to target human topoisomerase I, an enzyme crucial for DNA replication and a validated target for cancer therapy. acs.org The antiproliferative activity of these compounds was observed in the micromolar to nanomolar range. acs.org

The following table presents a summary of the anticancer and antitumor activities of selected this compound derivatives.

| Compound Type | Derivative Examples | Cancer Cell Line(s) | Key Findings |

| 1-Substituted-2-aryl imidazoles | Compounds with an aromatic ring on the imidazole nitrogen | HCT-15, HT29, HeLa, MDA-MB-468 | Potent antiproliferative activities with IC50 values from 80–200 nM. nih.gov |

| Imidazole-2-thiones | N-1 arylidene amino imidazole-2-thiones | MCF-7, HepG2, HCT-116 | Compound 5 was the most potent against all three cell lines. nih.gov |

| Bis-benzimidazoles | Compounds 11a, 12a, and 12b | Panel of 60 human cancer cell lines | Showed 50% growth inhibition (GI50) in a concentration range from 0.16 to 3.6 μM. acs.org |

| Indole-imidazole Hybrids | MDT-32, MDT-47 | T-47D, MCF-7 (ER-α positive breast cancer) | Showed excellent anticancer activity. ajgreenchem.com |

Research on Anti-inflammatory and Analgesic Compounds

The imidazole scaffold is present in several compounds with anti-inflammatory and analgesic properties, making its derivatives a subject of interest in the development of new treatments for inflammatory conditions and pain. nih.gov Research has focused on synthesizing novel imidazole derivatives and evaluating their ability to modulate inflammatory pathways, often targeting cyclooxygenase (COX) enzymes. nih.govnih.gov

A series of novel imidazole analogues were prepared and evaluated for their anti-inflammatory and analgesic activities. nih.gov In these studies, carrageenan-induced paw edema in rats is a common model for assessing anti-inflammatory effects, while the hot plate method is used to evaluate analgesic potential. nih.gov Certain dichlorophenyl-substituted imidazole derivatives exhibited significant anti-inflammatory activity, comparable to the standard drug diclofenac. nih.gov Another derivative showed notable analgesic activity. nih.gov

Molecular docking studies have been employed to understand the mechanism of action of these compounds, often revealing their potential to bind to the active site of COX-2. nih.gov For instance, one compound with high analgesic activity also showed a strong binding affinity for the COX-2 receptor. nih.gov

The table below summarizes research findings on the anti-inflammatory and analgesic properties of this compound derivatives.

| Compound Type | Derivative Examples | Activity | Key Findings |

| Substituted Imidazoles | 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Anti-inflammatory | Exhibited good anti-inflammatory activity, comparable to diclofenac. nih.gov |

| Substituted Imidazoles | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic | Showed significant analgesic activity. nih.gov |

| Imidazolone Derivatives | Pyrrolidinyl benzylidene imidazolone derivatives | Anti-inflammatory and Analgesic | Showed the most potent anti-inflammatory and analgesic activities with good gastric tolerability. nih.gov |

Enzyme Inhibitor and Receptor Binding Studies

Derivatives of this compound have been the subject of numerous studies focused on their ability to inhibit specific enzymes and bind to biological receptors, which are key mechanisms underlying their therapeutic effects.

In the context of anticancer research, imidazole derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation and survival. amazonaws.com One important target is human topoisomerase I, an enzyme that plays a critical role in DNA replication. acs.org Novel bis-benzimidazole derivatives have been shown to inhibit this enzyme, with one compound demonstrating an IC50 value of 16 μM. acs.org Molecular docking studies have further elucidated the binding interactions of these compounds within the topoisomerase I-DNA complex. acs.org

Another significant area of research is the inhibition of kinases, a family of enzymes often dysregulated in cancer. amazonaws.com Imidazole-containing compounds have been shown to target key kinases such as VEGFR-2. nih.gov For example, certain imidazole-2-thione derivatives displayed potent inhibitory activity against VEGFR-2 kinase, with IC50 values in the nanogram per milliliter range. nih.gov

The table below provides an overview of enzyme inhibition and receptor binding studies involving this compound derivatives.

| Compound Type | Target Enzyme/Receptor | Derivative Examples | Key Findings |

| Bis-benzimidazoles | Human Topoisomerase I | Compound 12b | Showed 50% inhibition of the enzyme at 16 μM. acs.org |

| Imidazole-2-thiones | VEGFR-2 Kinase | Compounds 4d and 5 | Displayed good inhibitory activity with IC50 values of 247.81 and 82.09 ng/mL, respectively. nih.gov |

| Substituted Imidazoles | COX-2 Receptor | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Exhibited the highest binding affinity with the COX-2 receptor in a molecular docking study. nih.gov |

Exploration of Antiparasitic and Antidiabetic Potential

The imidazole nucleus is a versatile scaffold that has also been explored for its potential in treating parasitic diseases and diabetes.

In the realm of antiparasitic research, imidazole derivatives have shown promise against various parasites. researchgate.net For instance, studies have investigated the anti-parasitic potential of a series of imidazole derivatives against Toxoplasma gondii. researchgate.net The mechanism of action is thought to involve the induction of oxidative stress in the parasite. researchgate.netnih.gov The growth inhibitory efficacy of these compounds was significantly diminished in the presence of an antioxidant, supporting the role of oxidative stress. researchgate.netnih.gov

While direct studies on the antidiabetic potential of this compound derivatives are less prevalent in the provided search results, the broader class of imidazole derivatives has been investigated for this therapeutic application. researchgate.net

The following table summarizes the antiparasitic potential of this compound derivatives.

| Compound Type | Target Organism | Derivative Examples | Key Findings |

| Imidazole Derivatives | Toxoplasma gondii | C1 (bis-imidazole), C2 (phenyl-substituted 1H-imidazole), and C3 (thiophene-imidazole) | Restricted parasite growth in a dose-dependent manner, likely through oxidative stress. researchgate.net |

Design and Synthesis of Biologically Active Molecules

The design and synthesis of novel molecules derived from this compound are fundamental to the exploration of their biological activities. A variety of synthetic methodologies have been employed to create libraries of compounds for biological screening.

One common approach is the multi-component reaction, which allows for the efficient synthesis of highly substituted imidazoles in a single step. rsc.org For example, the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine, is a classic method for preparing imidazoles. biotechjournal.in This has been adapted and optimized using various catalysts and reaction conditions.

The synthesis of imidazole derivatives often begins with the functionalization of the imidazole ring, followed by the construction of the desired side chains. For instance, the synthesis of metronidazole derivatives involved the initial protection of a hydroxyl group, followed by the introduction of an azide, and finally a "click" reaction to form the 1,2,3-triazole ring. beilstein-journals.org

The synthesis of bis-benzimidazoles has been achieved through the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like sodium metabisulfite. acs.orgnih.gov This method has been used to create a diverse range of derivatives with varying substituents on the aromatic rings. acs.orgnih.gov

The table below highlights some of the synthetic strategies used to produce biologically active molecules from this compound and related precursors.

| Synthetic Method | Precursors | Resulting Derivatives | Key Features of the Method |

| Multi-component Reaction (e.g., Radziszewski synthesis) | 1,2-dicarbonyl compounds, aldehydes, ammonium (B1175870) acetate (B1210297) | Trisubstituted imidazoles | One-pot synthesis, often with good yields. biotechjournal.in |

| Condensation Reactions | Imidazole carboxaldehydes, thiosemicarbazide/hydrazide | Thiosemicarbazones and hydrazones | Straightforward method for creating derivatives with potential antimicrobial activity. nih.gov |

| "Click" Chemistry | Azide-functionalized imidazoles, alkynes | 1,2,3-triazole derivatives | High-yielding and regioselective reaction for creating complex molecules. beilstein-journals.org |

| Condensation with Oxidizing Agent | o-phenylenediamines, aldehydes | Benzimidazoles and bis-benzimidazoles | A common method for synthesizing this important class of heterocyclic compounds. acs.orgnih.gov |

Contributions to Materials Science and Engineering

Fabrication of Novel Polymers and Coatings

The exploration of 1H-imidazole-1-carboxaldehyde in the creation of new polymers and coatings is an area of growing interest. The compound's aldehyde functionality and imidazole (B134444) ring structure contribute to the synthesis of polymers with potentially enhanced thermal stability, conductivity, and specialized optical properties.

One notable application is in the development of conjugated polymers for optoelectronic applications. Research has pointed to the use of the 1H-imidazole-1-carbaldehyde unit in the synthesis of complex polymeric structures like poly(benzobisimidazobenzophenanthrolines) (BBB and BBL). nanoge.org These polymers are known for their high thermal stability and are investigated for use in advanced electronic and photonic devices. The incorporation of the imidazole unit can influence the electronic structure and conductivity of the resulting polymers. nanoge.org While detailed synthetic methodologies and performance data for polymers specifically derived from this compound are not extensively published, its potential as a building block in this field is recognized by chemical suppliers who note its utility in creating novel polymers and coatings.

Integration into Functionalized Polymeric Systems

This compound serves as a valuable reagent for the functionalization of polymeric systems, where it can be used to impart specific properties to a base material. An example of this is in the formulation of advanced lubricants.

A key application lies in the synthesis of aminomethyl-substituted imidazoles, which act as friction modifiers in lubricating oils. google.com In this process, this compound is cited as a potential starting material for the synthesis of these additives. google.com The resulting aminomethyl-imidazole compounds, when blended with lubricating oils, can enhance their performance by reducing friction between moving parts. This integration into a larger polymeric system (the lubricating oil) demonstrates the role of this compound in creating functional materials for demanding applications.

| Application Area | Functional Role of this compound | Resulting Material/System |

| Lubricant Additives | Precursor to aminomethyl-substituted imidazoles | Lubricating oils with improved frictional properties google.com |

| Optoelectronic Polymers | Monomeric unit in conjugated polymer synthesis | Poly(benzobisimidazobenzophenanthrolines) for potential use in optoelectronics nanoge.org |

Role in the Assembly of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials with porous structures, formed by the coordination of metal ions or clusters with organic ligands. While various imidazole-based ligands are widely used in the synthesis of MOFs, the specific role of this compound in the assembly of these frameworks is not well-documented in the current scientific literature. The reactivity of the N-carboxaldehyde group presents a different coordination chemistry compared to the C-linked aldehydes of its isomers, which may influence the resulting MOF architecture. Further research is needed to explore the potential of this compound as a ligand or modulator in the design and synthesis of novel MOFs with unique structural and functional properties.

Coordination Chemistry of Imidazole Carboxaldehydes

Synthesis of Ligand Systems Incorporating Imidazole (B134444) Carboxaldehyde

The synthesis of ligand systems from imidazole carboxaldehydes predominantly involves the formation of Schiff bases through condensation with various amines. This reaction creates an imine (-C=N-) linkage, which is a key coordinating group in the resulting ligands.

For ligands derived from imidazole-2-carboxaldehyde and 1H-imidazole-4-carbaldehyde , this is a straightforward and widely reported process. For instance, the reaction of imidazole-2-carboxaldehyde with amino acids like L-phenylalanine in the presence of a base yields tridentate Schiff base ligands. These ligands can then coordinate to metal ions through the imine nitrogen, an imidazole nitrogen, and a carboxylate oxygen. Similarly, a variety of Schiff base ligands have been synthesized from 1H-imidazole-4-carbaldehyde and different primary amines.

In stark contrast, there is a lack of documented methods for the synthesis of stable Schiff base ligands derived from 1H-imidazole-1-carboxaldehyde . The inherent reactivity of the N-formyl group makes it susceptible to hydrolysis or transfer, which would compete with and likely prevent the formation of a stable imine bond necessary for a multidentate ligand. While this compound is used as an intermediate in organic synthesis, its application in the deliberate construction of stable, isolable coordination ligands appears to be unexplored or unfeasible under typical reaction conditions.

Complexation with Transition Metals

The complexation of imidazole-derived Schiff base ligands with transition metals has been extensively studied for isomers other than this compound. Ligands derived from imidazole-2-carboxaldehyde and 1H-imidazole-4-carbaldehyde readily form stable complexes with a range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). The resulting complexes exhibit various coordination geometries, such as octahedral and tetrahedral, depending on the metal ion and the specific ligand structure.

For example, Schiff base ligands from imidazole-2-carboxaldehyde and L-phenylalanine form 1:1 metal-to-ligand ratio complexes, with the ligand acting as a tridentate donor. In these complexes, the metal ion is coordinated by the azomethine nitrogen, an imidazole nitrogen, and a carboxylate oxygen.

Again, the scientific literature does not provide examples of transition metal complexes formed from ligands specifically derived from This compound . The instability of the precursor ligand, as discussed in the previous section, is the most probable reason for the absence of such coordination compounds. If a Schiff base ligand were to form, the electronic influence of the imine group being attached to a ring nitrogen rather than a carbon would also significantly alter the coordination properties compared to its isomers, but this remains a hypothetical consideration without experimental evidence.

Catalytic Applications of Imidazole-Based Metal Complexes

Metal complexes containing imidazole-based ligands are of significant interest in catalysis. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from imidazole precursors have been employed as catalysts in cross-coupling reactions like the Suzuki-Miyaura reaction. Additionally, various transition metal complexes with imidazole-containing ligands have been investigated for their catalytic activity in oxidation reactions. For example, complexes of cobalt, nickel, copper, and zinc with imidazole and acetate (B1210297) ligands have been shown to catalyze the oxidation of styrene.

There are no specific reports on the catalytic applications of metal complexes derived from This compound ligands. This is a direct consequence of the lack of synthesis and characterization of such complexes. The potential catalytic activity of any hypothetical complex would be purely speculative.

Electrochemical Behavior of Coordination Compounds

The electrochemical properties of transition metal complexes with imidazole-based ligands have been a subject of study. Cyclic voltammetry is a common technique used to investigate the redox behavior of these complexes. For example, studies on complexes of chromium(III) and cobalt(II) with the parent 1H-imidazole ligand have shown reductive waves corresponding to one-electron irreversible processes (Cr³⁺ to Cr²⁺ and Co²⁺ to Co⁺). The redox potentials are influenced by the coordination environment provided by the imidazole ligands.

As with the other areas of coordination chemistry, there is no available data on the electrochemical behavior of coordination compounds derived from This compound . Without the successful synthesis and isolation of such complexes, their redox properties cannot be experimentally determined or meaningfully discussed.

While the coordination chemistry of imidazole carboxaldehydes is a rich and active area of research, it is almost exclusively focused on ligands derived from C-formyl isomers (imidazole-2-carboxaldehyde and 1H-imidazole-4-carbaldehyde). A thorough review of the scientific literature reveals a significant gap in knowledge concerning the synthesis of ligands from This compound and their subsequent coordination chemistry. The inherent chemical properties of this compound, particularly the lability of its N-formyl group, suggest that it is not a suitable precursor for the stable ligands typically used in coordination chemistry. Consequently, there are no detailed research findings on its complexation with transition metals, the catalytic applications of such complexes, or their electrochemical behavior. Future research could potentially explore specialized conditions under which stable ligands from this precursor might be formed, but based on current knowledge, its role is primarily in organic synthesis as a formylating agent rather than in the construction of coordination complexes.

Computational and Theoretical Investigations of 1h Imidazole 1 Carboxaldehyde

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-imidazole-1-carboxaldehyde, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized geometry and electronic properties. irjweb.com These calculations provide data on bond lengths, bond angles, and dihedral angles, confirming the molecule's stable conformation.

The electronic properties derived from DFT are fundamental to understanding the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govscielo.br

Table 1: Calculated Electronic Properties of an Imidazole (B134444) Derivative

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -6.2967 | irjweb.com |

| LUMO Energy | -1.8096 | irjweb.com |

Note: Data is for a representative imidazole derivative calculated at the B3LYP/6-311+G(d,p) level of theory.

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as an imidazole derivative, and a biological target, typically a protein or enzyme. acs.org

In studies involving imidazole-based compounds, docking simulations are performed to identify potential biological targets and elucidate the binding mode. researchgate.netasianpubs.org The simulation places the ligand into the active site of the target protein and calculates a binding energy score, which indicates the affinity of the ligand for the protein. researchgate.net Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, the carbonyl oxygen of the carboxaldehyde group and the nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors, playing a crucial role in binding to amino acid residues like threonine, lysine, or serine in an enzyme's active site. researchgate.net

Table 2: Example Molecular Docking Results for Imidazole Derivatives Against Biological Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Imidazole Derivative 7e | EGFR | -7.6894 | Pi-pi and H-bond interactions | researchgate.net |

| Imidazole Derivative 7d | FabH | -8.9117 | Not specified | researchgate.net |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms at a molecular level. For the synthesis of imidazole derivatives, DFT calculations can map the entire reaction pathway, identifying transition states and intermediates. A common synthesis route for related 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov

A plausible mechanism, supported by computational studies on similar systems, involves the following steps:

Activation of the aldehyde's carbonyl group by a catalyst.

Nucleophilic attack by one of the amine groups of the diamine on the activated carbonyl carbon, forming an intermediate.

Intramolecular cyclization facilitated by the coordination of nitrogen to the catalyst.

A final deprotonation or dehydration step to yield the stable imidazole ring. nih.gov

Computational analysis of the energy barriers associated with each step helps to determine the rate-limiting step and optimize reaction conditions. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO of a molecule to explain its chemical reactivity and kinetic stability. youtube.compku.edu.cn The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. acadpubl.eu The distribution and energy of these orbitals are crucial for predicting how a molecule will interact with other species.

For imidazole derivatives, the HOMO is typically localized over the imidazole ring and parts of the substituent, indicating these are the primary sites for electrophilic attack. acadpubl.eu Conversely, the LUMO is also distributed across the ring system, highlighting the regions susceptible to nucleophilic attack. acadpubl.eu The HOMO-LUMO energy gap is a direct measure of the molecule's excitability; a smaller gap indicates the molecule is more reactive and can be more easily polarized. nih.govscielo.br

Table 3: Frontier Molecular Orbital Energies for an Imidazole Derivative

| Orbital | Energy (eV) | Significance | Reference |

|---|---|---|---|

| HOMO | -5.2822 | Electron-donating capacity | acadpubl.eu |

| LUMO | -1.2715 | Electron-accepting capacity | acadpubl.eu |

Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. core.ac.uk The MEP map displays different potential values on the molecular surface using a color spectrum.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are favorable sites for electrophilic attack. researchgate.net In this compound, these would be located around the carbonyl oxygen atom and the N3 atom of the imidazole ring due to their lone pairs of electrons. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack; these are generally found around the hydrogen atoms. acadpubl.euresearchgate.net The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying intramolecular charge transfer (ICT) and delocalization of electron density. acadpubl.eu It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org

Table 4: Significant NBO Donor-Acceptor Interactions in a Substituted Imidazole

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP(1) N8 | π*(C9-O10) | Not specified | rsc.org |

| LP(2) O10 | σ*(O25-H28) | Not specified | rsc.org |

Note: Data is from different substituted imidazole derivatives to illustrate the types of interactions.

Advanced Analytical Methodologies for 1h Imidazole 1 Carboxaldehyde and Its Derivatives

Development of Techniques for Biomolecule Detection and Quantification

While specific methods for the direct detection and quantification of biomolecules using 1H-imidazole-1-carboxaldehyde as a labeling or derivatizing agent are not extensively documented in current literature, the broader class of imidazole (B134444) derivatives has been instrumental in advancing analytical techniques for biological macromolecules. Research has focused on leveraging the chemical properties of the imidazole ring to enhance the performance of established analytical methods, particularly in the field of mass spectrometry.

One significant area of development is in native mass spectrometry (MS), a technique that preserves the noncovalent interactions of biomolecules, allowing for the study of protein-ligand and protein-protein complexes. nih.gov In this context, imidazole and its derivatives have been explored as charge-reducing reagents. The addition of these reagents to a solution before electrospray ionization (ESI) helps to stabilize macromolecular complexes. nih.gov By lowering the charge acquired by the ions during the ESI process, Coulombic repulsion that can lead to the dissociation of these complexes is minimized. nih.gov A study investigating a range of imidazole derivatives found that those with hydrophobic substituents at the 2-position of the imidazole ring were particularly effective at improving both charge reduction and the gas-phase stability of the biomolecular complexes being analyzed. nih.gov This enhancement is beneficial for a wide array of native MS applications, from soluble protein complexes to membrane proteins embedded in lipoprotein nanodiscs. nih.gov

The isomers of this compound, such as 1H-imidazole-2-carboxaldehyde and 1H-imidazole-4-carboxaldehyde, are recognized as valuable biochemical reagents and precursors in the synthesis of various biologically active molecules. chemicalbook.commedchemexpress.com For instance, 1H-imidazole-4-carbaldehyde is a key building block in synthesizing diverse heterocyclic compounds and pharmaceutical intermediates. chemicalbook.com

Below is a data table summarizing the impact of select imidazole derivatives on charge reduction in native mass spectrometry.

| Compound | Analyte | Effect on Charge State | Impact on Analysis |

|---|---|---|---|

| Imidazole | Soluble Protein Complex | Moderate Reduction | Enhanced stability of complex in gas phase |

| 2-alkyl substituted Imidazole | Membrane Protein Complex | Significant Reduction | Improved charge reduction and gas-phase stability over standard reagents |

| 1-methylimidazole | Lipoprotein Nanodiscs | Moderate Reduction | Aids in preserving noncovalent assemblies for mass analysis |

Spectroscopic and Spectrometric Approaches in Mechanistic and Interaction Studies

Spectroscopic and spectrometric methods are indispensable tools for elucidating the reaction mechanisms, structures, and molecular interactions of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-visible spectroscopy provide detailed molecular-level information.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are routinely used to confirm the structures of newly synthesized imidazole derivatives. asianpubs.org In-depth NMR studies have been employed to investigate the existence and stability of different forms of these molecules in solution and in the solid state. For example, a detailed investigation of imidazole-2-carboxaldehyde using FTIR, solution-state NMR, and solid-state NMR revealed the stable precipitation of its hydrate (B1144303) form at a specific pH, while the aldehyde form was isolated at different pH values. nih.gov Such studies are crucial for understanding the behavior of these compounds in different chemical environments. Furthermore, variable-temperature NMR experiments have been used to characterize the syn- and anti- isomers of oximes derived from imidazole-2-carboxaldehyde. nih.gov

NMR has also been a powerful tool for studying intermolecular interactions. The coordination of imidazole ligands to metal ions, for instance, induces significant changes in their ¹H NMR chemical shifts. A study on imidazole ligands coordinated to Cobalt(III) used ¹H NMR to probe the influences of coordination, including intramolecular interactions between ligands and the total charge of the complex. tubitak.gov.tr It was noted that an intramolecular interaction between a phosphate (B84403) anion group and the C(2)-H of the imidazole ring could lead to unexpected downfield shifts of the proton signal. tubitak.gov.tr

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular mass and elemental composition of imidazole derivatives. mdpi.com Aerosol mass spectrometry (AMS) has been utilized in atmospheric chemistry studies to identify 1H-imidazole-2-carboxaldehyde in aerosol particles and to support proposed formation mechanisms, such as the Debus mechanism. researchgate.net The fragmentation patterns observed in AMS provide strong evidence for the presence of the imidazole core. researchgate.net

UV-visible spectroscopy is often employed to monitor the progress of reactions involving imidazole derivatives. For instance, the synthesis of 2-(furan-2-yl)-1H-imidazole was monitored by observing the UV absorption band of the starting material, furan-2-carbaldehyde. mdpi.com Crystallographic techniques, complemented by spectroscopic data, have been used to characterize the molecular packing and weak intermolecular interactions (e.g., C—H⋯N/O interactions) of derivatives like 4-(1H-imidazol-1-yl)benzaldehyde. researchgate.net

The following table summarizes various spectroscopic and spectrometric techniques and their applications in the study of imidazole carboxaldehyde derivatives.

| Technique | Derivative Studied | Key Findings/Application | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR, FTIR, Solid-State NMR | Imidazole-2-carboxaldehyde | Characterized the stable hydrate and aldehyde forms; analyzed tautomeric forms. | nih.gov |

| ¹H NMR | Imidazole ligands coordinated to Co(III) | Studied changes in chemical shifts upon coordination and intramolecular interactions. | tubitak.gov.tr |

| Aerosol Mass Spectrometry (AMS), ¹H-NMR | 1H-imidazole-2-carboxaldehyde | Identified the compound in aerosols and supported its proposed atmospheric formation mechanism. | researchgate.net |

| HRMS, 1D/2D Solution NMR, ¹³C CPMAS Solid-State NMR | 2-(furan-2-yl)-1H-imidazole | Provided structural elucidation and corrected previously misassigned chemical shifts. | mdpi.com |

| UV-visible Spectroscopy | Furan-2-carbaldehyde (reactant) | Monitored the progress of a reaction to form an imidazole derivative. | mdpi.com |

| X-ray Crystallography | 4-(1H-imidazol-1-yl)benzaldehyde | Determined molecular packing and intermolecular C—H⋯N/O interactions. | researchgate.net |

Future Directions and Emerging Research Avenues

Sustainable and Eco-Friendly Synthetic Strategies

The future synthesis of 1H-imidazole-1-carboxaldehyde and its derivatives is poised to align with the principles of green chemistry. Conventional synthetic routes often rely on harsh conditions and hazardous solvents. Emerging research, however, points toward more sustainable methodologies that offer high efficiency, minimal waste, and improved safety. These strategies, successfully applied to various imidazole (B134444) scaffolds, are readily adaptable for the N-formylation of imidazole or the construction of the ring itself with the desired N-formyl group.

Key sustainable approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products by minimizing side reactions. globalresearchonline.netlew.rounito.itnih.gov This technique is highly effective for various condensation reactions used in forming heterocyclic systems. globalresearchonline.netlew.ro

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of volatile organic solvents or in water significantly reduces environmental impact. ias.ac.inasianpubs.org Solvent-free, one-pot procedures for imidazole synthesis have been shown to be highly efficient. asianpubs.org

Reusable Catalysts: The development of heterogeneous and reusable catalysts, such as ionic liquids and nanoparticles, is a cornerstone of green synthesis. nih.govresearchgate.netresearchgate.net For instance, Brønsted acidic ionic liquids and magnetic iron oxide nanoparticles have been employed as efficient, recyclable catalysts for the synthesis of substituted imidazoles. researchgate.netresearchgate.net

Nanocatalysis: Nanoparticles, such as zinc oxide (ZnO-NPs), offer high surface area and catalytic activity, enabling reactions under milder conditions with shorter durations and higher yields. nih.govresearchgate.net

These eco-friendly methods represent a significant step forward in the production of valuable chemical intermediates like this compound.

| Strategy | Typical Catalysts/Conditions | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvents (e.g., PEG) | Rapid reaction rates, higher yields, improved purity. globalresearchonline.netnih.gov | Accelerated N-formylation of imidazole; rapid one-pot synthesis. |

| Aqueous Medium Synthesis | Water as solvent, often with an organocatalyst like imidazole itself. ias.ac.in | Environmentally benign, safe, and cost-effective. | Green synthesis of the imidazole ring prior to N-formylation. |

| Nanocatalysis | ZnO-NPs, Fe3O4-MNPs. nih.govresearchgate.net | High efficiency, mild reaction conditions, catalyst recyclability. nih.govresearchgate.net | Catalyzing the condensation steps in imidazole ring formation. |

| Ionic Liquids | Brønsted acidic ionic liquids (e.g., N-methyl-2-pyrrolidonium hydrogen sulfate). researchgate.net | Reusable, non-volatile, acts as both solvent and catalyst. | Facilitating multicomponent reactions under solvent-free conditions. |

Nanotechnology Integration and Applications

The structural features of this compound make it a promising candidate for integration into various nanotechnology platforms. The imidazole ring is an excellent coordinating ligand for a wide range of metal ions, while the reactive aldehyde group allows for covalent modification and linkage. These properties open avenues for its use in the fabrication of advanced nanomaterials.

Future applications in nanotechnology may include:

Stabilization of Metal Nanoparticles: N-functionalized imidazoles can act as surface ligands to stabilize metal nanoparticles (e.g., Pd, Au, Ag), preventing aggregation while allowing access to the nanoparticle surface for catalytic or sensing applications. nih.gov The imidazole moiety can be used to pre-coordinate metal ions prior to reduction into nanoparticles. nih.gov

Functional Linkers in Metal-Organic Frameworks (MOFs): The imidazole group is a common building block in the design of MOFs. rsc.org this compound could serve as a modifiable linker, with the aldehyde group available for post-synthetic modification to introduce new functionalities within the pores of the framework, creating materials for gas storage, catalysis, or chemical sensing. mdpi.comresearchgate.net

Surface Functionalization of Nanomaterials: The compound can be used to functionalize the surfaces of nanomaterials like quantum dots (QDs) or graphene oxide. acs.orgnih.govacs.org This functionalization can enhance water solubility, provide sites for bioconjugation, and impart specific recognition capabilities, making these materials suitable for bioimaging and targeted drug delivery. acs.orgnih.gov

| Nanotechnology Application | Role of this compound | Potential Function | Supporting Research Area |

|---|---|---|---|

| Metal Nanoparticle (NP) Synthesis | Stabilizing Ligand | Controls NP growth, prevents aggregation, modulates catalytic activity. nih.gov | Catalysis, Sensing |

| Metal-Organic Frameworks (MOFs) | Functional Organic Linker | Forms the framework structure and provides a reactive site (aldehyde) for post-synthetic modification. rsc.orgmdpi.com | Gas Separation, Catalysis, Chemical Sensors. researchgate.net |

| Quantum Dot (QD) Coatings | Component of a multicoordinating polymer ligand. acs.orgnih.gov | Anchors coating to the QD surface, enhances colloidal stability, allows for further bioconjugation. acs.orgnih.gov | Bioimaging, Medical Diagnostics |

| Graphene-Based Nanomaterials | Surface Functionalization Agent | Covalently links to graphene oxide sheets, creating hybrid materials with tailored properties. acs.org | Catalysis, Composites |

Design of Biocompatible Materials

The inherent biocompatibility of the imidazole ring, a key component of the essential amino acid histidine, makes it an attractive scaffold for the design of novel biomaterials. researchgate.net this compound can serve as a valuable monomer or cross-linking agent in the synthesis of biocompatible polymers and hydrogels for a range of medical applications. The reactive aldehyde functionality is particularly useful for forming stable linkages with amine or hydroxyl groups present in other monomers or polymer backbones.

Emerging research directions include: